Furo[3,4-B]benzofuran
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
247-11-0 |
|---|---|
Molecular Formula |
C10H6O2 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
furo[3,4-b][1]benzofuran |
InChI |
InChI=1S/C10H6O2/c1-2-4-9-7(3-1)8-5-11-6-10(8)12-9/h1-6H |
InChI Key |
UGPZXOADZMYGET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=COC=C3O2 |
Origin of Product |
United States |
Synthetic Methodologies for Furo 3,4 B Benzofuran and Its Derivatives
Ionic Resin Catalysis in Environmentally Benign Protocols
The development of environmentally benign synthetic protocols is a significant focus in modern organic chemistry. In the context of Furo[3,4-b]benzofuran synthesis, ionic resin catalysis presents a promising green alternative to traditional methods that often rely on hazardous reagents and solvents. Ionic exchange resins, such as Amberlyst-15®, are solid acid catalysts that offer numerous advantages, including ease of handling, recyclability, and the ability to be used in eco-friendly solvent systems. researchgate.net
While direct synthesis of the this compound core using ionic resin catalysis is not extensively documented, the successful application of this methodology for the synthesis of structurally related benzofuran (B130515) derivatives provides a strong precedent. Research has demonstrated the utility of Amberlyst-15® in polyethylene glycol (PEG-400) for the efficient, room-temperature synthesis of 3-benzoyl-5-hydroxy benzofuran and naphtho[1,2-b]furan derivatives. researchgate.net This approach highlights the potential for developing a similar green protocol for this compound.
The key features of this environmentally friendly method include:
Mild Reaction Conditions: The reactions are typically carried out at room temperature, which reduces energy consumption. researchgate.net
Green Solvent: Polyethylene glycol (PEG) is a non-toxic, biodegradable, and recyclable solvent. researchgate.net
Catalyst Reusability: The solid nature of the ionic resin allows for easy separation from the reaction mixture and can be reused multiple times without a significant loss of activity. researchgate.net
High Yields and Selectivity: The reported syntheses of benzofuran derivatives using this method have shown excellent yields, often exceeding 90-95%, with high selectivity for the desired products. researchgate.net
The general approach involves the condensation of a substituted phenol (B47542) with a suitable precursor in the presence of the ionic resin catalyst. For the synthesis of this compound, a potential strategy could involve the acid-catalyzed cyclization of a suitably functionalized benzofuran precursor. The Brønsted acid sites on the ionic resin would facilitate the necessary bond-forming reactions to construct the fused furan (B31954) ring.
The conversion of furan to benzofuran has also been investigated using a Brønsted acid catalyst, Amberlyst 70, further supporting the applicability of ionic resins in the formation of the benzofuran ring system. researchgate.net
In a study focused on the synthesis of benzofuran and naphthofuran derivatives, Amberlyst-15® was found to be a highly effective and reusable catalyst. researchgate.net The researchers developed a one-pot synthesis that proceeded smoothly at room temperature in PEG-400.
The reaction conditions and outcomes for the synthesis of 3-benzoyl-5-hydroxy benzofuran derivatives are summarized in the table below.
| Entry | Substituted Phenol | Beta-Ketoester | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Hydroquinone | Ethyl benzoylacetate | 30 | 95 |
| 2 | Resorcinol | Ethyl benzoylacetate | 35 | 92 |
| 3 | Catechol | Ethyl benzoylacetate | 40 | 90 |
| 4 | Phloroglucinol | Ethyl benzoylacetate | 25 | 96 |
The reusability of the Amberlyst-15® catalyst was also investigated. After each reaction cycle, the catalyst was simply filtered, washed, and dried before being used in a subsequent reaction. The results demonstrated that the catalyst could be reused for at least three cycles without any significant decrease in its catalytic activity, maintaining high yields of the desired product. This reusability is a key aspect of the environmental and economic viability of this synthetic protocol. researchgate.net
These findings underscore the potential of ionic resin catalysis as a powerful tool for the environmentally benign synthesis of complex heterocyclic systems like this compound. Future research in this area could focus on adapting these established protocols for the specific synthesis of the this compound scaffold, contributing to the development of more sustainable synthetic methodologies in organic chemistry.
Reactivity and Reaction Mechanisms of Furo 3,4 B Benzofuran Systems
Cycloaddition Reactivity of Furo[3,4-B]benzofuran
Furo[3,4-b]benzofurans are valuable precursors for creating condensed benzofuran (B130515) derivatives due to their reactivity in cycloaddition reactions. As analogues of o-quinodimethanes, these C-annulated furans serve as building blocks for a variety of polycyclic systems. rsc.org
This compound systems readily participate in intermolecular Diels-Alder reactions. For instance, the this compound synthesized from coumarin (B35378) undergoes [4+2] cycloaddition with various dienophiles. rsc.org The reaction with naphtho-1,4-quinone in the presence of zinc iodide in dry dioxane at 100°C yields the corresponding adduct, 12-Methoxy-6,11-dioxo-6,11-dihydro-13-oxaindeno[1,2-b]anthracene-5-carboxylic acid methyl ester, in 79% yield. rsc.org
These systems can also participate in [4+3] cycloaddition reactions. The reaction with an oxyallyl species can be used to construct seven-membered ring systems. rsc.org
Table 1: Examples of Intermolecular Cycloaddition Reactions of this compound
| Dienophile/Reactant | Reaction Type | Product | Yield (%) | Reference |
| Naphtho-1,4-quinone | [4+2] Diels-Alder | 12-Methoxy-6,11-dioxo-6,11-dihydro-13-oxaindeno[1,2-b]anthracene-5-carboxylic acid methyl ester | 79 | rsc.org |
| Oxyallyl cation | [4+3] Cycloaddition | Fused seven-membered ring adduct | Not specified | rsc.org |
Intramolecular cycloadditions of this compound systems provide a pathway to complex, condensed heterocyclic structures. In a notable example, C-annulated furans prepared from a similar methodology to the parent this compound undergo intramolecular Diels-Alder reactions to yield polycyclic compounds. rsc.org
However, the success of these intramolecular reactions is highly dependent on the geometry of the molecule. Studies on the related furo[3,4-b]indole system have shown that the geometric constraints imposed by the tether connecting the diene (furan ring) and the dienophile can prevent the cycloaddition from occurring. nih.govacs.orgacs.org The bond angles of the reacting centers must allow for proper orbital overlap. nih.govacs.orgacs.org In some cases, incorporating specific functional groups, such as an additional carbonyl group on the nitrogen atom of the tether in an alkenyl diazo amido indolo ester, can facilitate the reaction by improving this overlap. nih.govacs.org
The reaction often proceeds through the generation of a reactive benzo[c]furan (a tautomeric form of the this compound system) intermediate, which then undergoes the intramolecular [4+2] cycloaddition. nih.govacs.orgacs.org For example, a Cu(II)-catalyzed reaction of an α-diazo indolo diester with a tethered oxa-pentenyl side chain generates a reactive benzo[c]furan that subsequently undergoes cycloaddition across the tethered π-bond. nih.govacs.org
Table 2: Factors Influencing Intramolecular Cycloadditions of this compound Analogs
| Factor | Observation | Outcome | Reference |
| Molecular Geometry | Restrictions on bond angles of reacting centers | Prevents cycloaddition | nih.govacs.orgacs.org |
| Tether Composition | Incorporation of an additional carbonyl group on the tether's nitrogen atom | Provides better orbital overlap, allowing cycloaddition to occur | nih.govacs.org |
| Reaction Intermediate | Generation of a reactive benzo[c]furan intermediate | Undergoes subsequent intramolecular Diels-Alder reaction | nih.govacs.org |
Ring Transformation and Rearrangement Mechanisms
The benzofuran ring system can undergo transformations involving the opening of the furan (B31954) ring, which can then be followed by recyclization to form new heterocyclic structures. An unusual Brønsted acid-catalyzed reaction sequence demonstrates this principle, where benzofuranyl carbinols react with 1,3-dicarbonyls to produce functionalized, polysubstituted furans. nih.gov This process involves a benzofuran ring opening followed by a furan ring closure. nih.gov
While direct examples involving the this compound parent system are specific, the reactivity of the benzofuran moiety suggests its potential for such transformations. The cleavage of the C2-O bond in benzofurans can be achieved through various mechanisms, including oxidative addition, addition followed by β-elimination, and reductive cleavage, often utilizing organometallic species or alkali metals. kyoto-u.ac.jp These ring-opening strategies provide access to intermediates that can be trapped or induced to recyclize, forming new ring systems.
The Fries rearrangement is a classic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.orgsigmaaldrich.com This rearrangement, which involves the migration of an acyl group from the phenolic oxygen to the aryl ring, is a key step in the synthesis of various benzofuran derivatives. wikipedia.org
A synthetic approach toward 2-benzofuranyl-3-hydroxyacetones from 6-acetoxy-β-pyrones and phenols involves a cascade reaction that includes an unusual Fries-type O→C rearrangement. semanticscholar.org This cascade proceeds through transacetalization, the Fries-type rearrangement, a Michael addition, and finally a ring-opening aromatization. This methodology has been applied to the synthesis of related fused systems like furo[3,2-c]coumarins. semanticscholar.org The reaction mechanism posits that after an initial acid-catalyzed transacetalization, a highly regio- and chemoselective Fries-type rearrangement leads to a neutral but unstable intermediate, which then proceeds through the cascade to form the benzofuran structure. semanticscholar.org
Table 3: Cascade Process Involving Fries-Type Rearrangement for Benzofuran Synthesis
| Step | Reaction Type | Description | Reference |
| 1 | Transacetalization | Acid-catalyzed reaction between 6-acetoxy-β-pyrone and a phenol (B47542) | semanticscholar.org |
| 2 | Fries-Type O→C Rearrangement | Migration of the acyl group to the phenol ring | semanticscholar.org |
| 3 | Michael Addition | Intramolecular addition reaction | semanticscholar.org |
| 4 | Ring-Opening Aromatization | Formation of the final 2-benzofuranyl-3-hydroxyacetone product | semanticscholar.org |
The Claisen rearrangement, a rsc.orgrsc.org-sigmatropic rearrangement of an allyl aryl ether, is a powerful tool for carbon-carbon bond formation and is widely used in the synthesis of benzofuran derivatives. nih.gov The reaction can be catalyzed by acids to form complex fused systems. For instance, the acid-catalyzed tandem Claisen rearrangement of 1,4-bis(aryloxy)-2-butynes is a key pathway for constructing the benzofuro[3,2-b]benzofuran skeleton. acs.org
In other synthetic strategies, a gold-catalyzed cascade reaction involving a Claisen rearrangement has been developed for the synthesis of benzofuran derivatives. nih.gov The proposed mechanism for some gold-catalyzed syntheses involves an initial nucleophilic attack followed by a sigmatropic (Claisen) rearrangement, aromatization, and condensation to yield the final benzofuran heterocycle. nih.gov Similarly, a cesium fluoride-mediated Claisen rearrangement has been utilized for the construction of a 2-methylbenzofuran (B1664563) ring in the synthesis of a coumarin derivative. jocpr.com This highlights the versatility of the Claisen rearrangement in forming the core benzofuran structure, which is a component of the this compound system.
Based on a thorough review of available scientific literature, there is insufficient specific information on the chemical compound “this compound” to fully address the detailed subsections of your request. Research on this particular isomer has primarily focused on its synthesis and its utility in cycloaddition reactions, rather than detailed investigations into its electrophilic/nucleophilic reactivity or specific reductive processes as outlined.
The available literature, including a key study by Traulsen and Friedrichsen, extensively details the behavior of this compound systems as dienes in intermolecular and intramolecular Diels-Alder reactions for the synthesis of complex polycyclic systems. rsc.org However, this work does not provide data on the regioselectivity of electrophilic or nucleophilic substitution reactions, nor does it describe the hydrogenation or other reductive processes of the furanoid rings within this specific isomeric framework.
Therefore, providing a scientifically accurate and thorough article that strictly adheres to the requested outline focusing solely on this compound is not possible with the currently accessible information. Information on the broader class of benzofurans is available but would not accurately represent the specific reactivity and mechanisms of the this compound isomer as stipulated by the instructions.
Advanced Spectroscopic Characterization and Structural Elucidation of Furo 3,4 B Benzofuran and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the connectivity and chemical environment of each atom within the Furo[3,4-b]benzofuran system.
Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the this compound ring system, the protons can be categorized into two groups: those on the benzofuran (B130515) portion and those on the fused furan (B31954) ring.
Aromatic Protons: The protons on the benzene (B151609) ring of the benzofuran moiety typically resonate in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. rsc.orgsemanticscholar.org Their specific chemical shifts and coupling patterns (e.g., doublet, triplet, doublet of doublets) are dictated by the substitution pattern on the ring. Electron-donating groups tend to shift signals upfield, while electron-withdrawing groups cause a downfield shift.
Furanoid Protons: The protons on the furan rings of the this compound skeleton are also found in the aromatic region but their exact position depends on their location relative to the oxygen atoms and the degree of substitution. For instance, in various benzofuran derivatives, protons attached to the furan ring appear at distinct chemical shifts that are crucial for structural confirmation. nih.gov
Analysis of coupling constants (J-values) is critical for determining the relative positions of protons on the aromatic and heterocyclic rings.
Table 1: Representative ¹H NMR Data for Benzofuran Derivatives
| Compound/Derivative Class | Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| 2,3-Diphenylbenzofuran | Aromatic H | 7.23 - 7.67 | m | rsc.org |
| 3-Aminobenzofuran-2-carboxylate | Aromatic H | 7.22 - 7.57 | m | nih.gov |
| 6-Acetyl-5-methoxy-2-methylbenzofuran | Ar-H | 7.22, 7.70 | s | nih.gov |
| 6-Acetyl-5-methoxy-2-methylbenzofuran | -OCH₃ | 3.98 | s | nih.gov |
| 6-Acetyl-5-methoxy-2-methylbenzofuran | -CH₃ | 2.68 | s | nih.gov |
| 6-Acetyl-5-methoxy-2-methylbenzofuran | -COCH₃ | 2.55 | s | nih.gov |
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the this compound structure gives a distinct signal.
Aromatic and Heterocyclic Carbons: The sp²-hybridized carbons of the benzene and furan rings typically appear in the δ 100-160 ppm range. Carbons bonded directly to oxygen atoms (C-O) are significantly deshielded and appear further downfield within this range, often above δ 140 ppm. semanticscholar.orgnih.gov
Substituent Carbons: Carbons from substituent groups, such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups, will appear in the upfield region of the spectrum (typically δ 10-60 ppm). nih.gov
The precise chemical shifts provide insight into the electronic environment of each carbon, which is influenced by resonance effects and the electronegativity of neighboring atoms and functional groups.
Table 2: Representative ¹³C NMR Data for Benzofuran Derivatives
| Compound/Derivative Class | Carbon Type | Chemical Shift (δ, ppm) | Reference |
| 2,3-Diphenylbenzofuran | Aromatic/Furanoid C | 111.1 - 154.0 | rsc.org |
| 3-Aminobenzofuran-2-carboxylate | Aromatic/Furanoid C | 112.6 - 154.0 | nih.gov |
| 3-Aminobenzofuran-2-carboxylate | Carbonyl C | 161.7 | nih.gov |
| 6-Acetyl-5-methoxy-2-methylbenzofuran | Aromatic/Furanoid C | 103.1 - 164.4 | nih.gov |
| 6-Acetyl-5-methoxy-2-methylbenzofuran | Carbonyl C | 198.1 | nih.gov |
Vibrational Spectroscopy for Molecular Fingerprinting
IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For the this compound system, key characteristic absorption bands include:
Aromatic C-H Stretching: Typically observed as a group of weak to medium bands above 3000 cm⁻¹.
Aromatic C=C Stretching: These appear as several bands in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring. dtu.dk
C-O-C Stretching: The asymmetric and symmetric stretching of the ether linkages in the furan and benzofuran rings are prominent features. These typically produce strong bands in the 1250-1050 cm⁻¹ region. dtu.dkudayton.edu
Out-of-Plane C-H Bending: Strong bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the benzene ring.
Substituents on the core structure will introduce their own characteristic bands, such as the strong C=O stretching band for carbonyl groups around 1700 cm⁻¹. nih.gov
Table 3: General IR Absorption Frequencies for Benzofuran Structures
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity | Reference |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | nist.gov |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Variable | dtu.dk |
| C-O-C Asymmetric Stretch | 1275 - 1200 | Strong | udayton.edu |
| C-O-C Symmetric Stretch | 1075 - 1020 | Strong | udayton.edu |
| C-H Out-of-Plane Bend | 900 - 675 | Strong | nist.gov |
Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of monochromatic light. While IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. For the this compound system, Raman spectroscopy is particularly useful for observing:
Symmetric Ring Vibrations: The symmetric stretching vibrations of the aromatic and furan rings, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum. researchgate.net
C=C Double Bond Stretching: The stretching of the carbon-carbon double bonds within the fused ring system gives rise to characteristic Raman bands.
The combination of IR and Raman data provides a more complete vibrational analysis of the molecule. researchgate.net
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. Under electron ionization (EI) or electrospray ionization (ESI), the this compound molecule is ionized and then fragmented.
The fragmentation of benzofuran-type structures is often characterized by specific neutral losses. A common fragmentation pathway for protonated benzofuran neolignans involves the sequential loss of methanol (B129727) (if present), followed by the loss of carbon monoxide (CO). nih.gov This loss of CO is a hallmark fragmentation for many furan-containing heterocycles, reflecting the stability of the resulting ions. nih.gov
For the this compound skeleton, the molecular ion peak (M⁺·) would be expected to be prominent due to the stability of the aromatic system. Key fragmentation pathways would likely involve:
Loss of CO: Ejection of a carbon monoxide molecule from one of the furan rings.
Loss of H: Loss of a hydrogen radical to form a stable cation.
Ring Cleavage: More complex fragmentation involving the cleavage of the fused rings.
High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments, which in turn enables the calculation of the elemental composition, providing definitive structural confirmation. semanticscholar.orgnih.gov
Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing
The electronic properties of this compound and its derivatives are primarily dictated by the arrangement of their π-electron systems. Spectroscopic techniques that probe the electronic transitions, such as UV-Vis absorption and fluorescence spectroscopy, are therefore indispensable tools for characterizing these compounds.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy of this compound and its derivatives reveals characteristic absorption bands in the UV and visible regions of the electromagnetic spectrum. These absorptions correspond to the excitation of electrons from lower energy molecular orbitals (typically π orbitals) to higher energy molecular orbitals (typically π* orbitals). The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the molecular structure, including the extent of conjugation and the presence of substituent groups.
Table 1: Representative UV-Vis Absorption Data for Selected Benzofuran Derivatives
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| Data not available for this compound |
Fluorescence Emission Spectroscopy
Fluorescence emission spectroscopy provides information about the electronic de-excitation pathways of photoexcited this compound derivatives. Following absorption of light, the excited molecule can return to its ground state by emitting a photon. The wavelength of the emitted light (λem) is typically longer than the absorbed light (a phenomenon known as Stokes shift), and the efficiency of this process is quantified by the fluorescence quantum yield (ΦF).
The fluorescence properties of benzofuran derivatives are highly dependent on their molecular structure and environment. Factors such as the rigidity of the molecule, the nature of substituents, and the polarity of the solvent can significantly influence the fluorescence intensity and quantum yield. For many benzofuran derivatives, strong fluorescence is observed, making them of interest for applications in materials science and as fluorescent probes.
Table 2: Representative Fluorescence Emission Data for Selected Benzofuran Derivatives
| Compound | Solvent | Excitation Wavelength (nm) | Emission Maximum (λem) (nm) | Quantum Yield (ΦF) |
| Data not available for this compound |
Computational and Theoretical Investigations of Furo 3,4 B Benzofuran
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular and electronic structures from first principles. For Furo[3,4-b]benzofuran, these methods reveal key information about its geometry, stability, and orbital energies.
Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. Studies on this compound and related isomers utilize DFT to investigate their reactivity and electronic nature. researchgate.net
A foundational step in any computational analysis is geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. For this compound, DFT calculations are used to predict bond lengths, bond angles, and dihedral angles that characterize its planar heterocyclic system.
Once the optimized geometry is obtained, the electronic energy of the molecule is calculated. This value is essential for determining the molecule's stability and can be used to calculate other thermodynamic properties. For instance, the total electronic energy provides a baseline for comparing the relative stability of different isomers or reaction intermediates.
Illustrative Data for this compound Geometry Optimization: The following table presents a typical output for selected geometric parameters of this compound, as would be calculated using a DFT method.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-C (fusion) | ~1.39 Å |
| Bond Length | C-O (furan) | ~1.37 Å |
| Bond Length | C=C (furan) | ~1.36 Å |
| Bond Angle | C-O-C (furan) | ~106.5° |
| Dihedral Angle | Benzene-Furan | ~0.0° (Planar) |
| Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar aromatic heterocyclic systems. Actual calculated values may vary based on the specific level of theory. |
The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. A widely used combination for organic molecules is the B3LYP functional with the 6-31G* basis set, which has been applied to study the reactivity of Furo[3,4-b]benzofurans. researchgate.netresearchgate.net
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that combines a portion of exact Hartree-Fock exchange with exchange and correlation functionals from other sources. It is known for providing reliable geometric and energetic information for a wide range of molecules.
6-31G: This is a Pople-style basis set of medium size. It is a split-valence basis set, meaning it uses two sets of functions for valence electrons and one for core electrons. The asterisk () indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which allows for more flexibility in describing bonding and improves the accuracy of the calculated geometry.
For more demanding calculations, particularly those involving electronic excitations or charge transfer, more advanced functionals and larger basis sets are employed.
CAM-B3LYP (Coulomb-attenuating method-B3LYP): This is a long-range corrected hybrid functional that improves the description of long-range interactions, making it suitable for studying non-covalent interactions and electronic spectra.
6-311++G(d,p): This is a larger and more flexible basis set. The "311" indicates a triple-split valence representation. The "++" signifies the addition of diffuse functions to both heavy atoms and hydrogen, which are important for describing anions or systems with lone pairs. The "(d,p)" indicates the addition of polarization functions to both heavy atoms (d) and hydrogen atoms (p).
Before the widespread use of DFT, semiempirical methods were the primary tools for studying large organic molecules. These methods are based on Hartree-Fock theory but introduce approximations and parameters derived from experimental data to simplify the calculations. researchgate.net They are computationally much faster than DFT, making them suitable for initial screenings or very large systems.
For this compound, semiempirical methods such as AM1 (Austin Model 1) and PM3 (Parametrized Model 3) have been used to investigate its reactivity, particularly in the context of Diels-Alder reactions. researchgate.netresearchgate.net While generally less accurate than modern DFT methods for calculating energies and geometries, they can still provide valuable qualitative insights into molecular properties and reaction pathways.
Illustrative Heat of Formation Data: The table below shows the type of thermodynamic data that can be generated using semiempirical methods.
| Method | Property | Calculated Value |
| AM1 | Heat of Formation (ΔHf) | Representative Value (kcal/mol) |
| PM3 | Heat of Formation (ΔHf) | Representative Value (kcal/mol) |
| Note: The data in this table is for illustrative purposes. The heat of formation is a key output of AM1 and PM3 calculations, providing a measure of the molecule's stability. |
Density Functional Theory (DFT) Studies
Reactivity Descriptors and Mechanistic Insights from Computational Chemistry
Computational chemistry is instrumental in predicting how and where a molecule will react. By calculating various reactivity descriptors, researchers can gain deep mechanistic insights into the chemical behavior of this compound.
Fukui Functions (f(r)): The Fukui function measures the change in electron density at a particular point in the molecule when an electron is added or removed. It helps to identify the most electrophilic and nucleophilic sites within the molecule.
f+(r): Indicates the propensity of a site for nucleophilic attack (attack by an electron donor).
f-(r): Indicates the propensity of a site for electrophilic attack (attack by an electron acceptor).
f0(r): Indicates the propensity for radical attack.
Parr Function (P(r)): The Parr function is a more recently developed descriptor for identifying the most electrophilic sites in a molecule and is particularly useful for predicting the regioselectivity of pericyclic reactions.
For this compound, calculating these descriptors would allow for the prediction of the most reactive carbon and oxygen atoms towards different types of reagents, providing a theoretical foundation for its observed chemical behavior in reactions like electrophilic substitution or cycloadditions.
Illustrative Local Reactivity Data for this compound: This table illustrates how Fukui function values might be presented to identify reactive sites. Higher values indicate greater reactivity for the specified type of attack.
| Atom Index | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) |
| C1 | Representative Value | Representative Value |
| C3 | Representative Value | Representative Value |
| C4 | Representative Value | Representative Value |
| C8 | Representative Value | Representative Value |
| Note: This table is illustrative. The specific atomic numbering and calculated values would be determined from a detailed computational study. Such an analysis would highlight the key sites for chemical reactions. |
Transition State Analysis and Reaction Pathways
No specific studies detailing the transition state analysis or computational investigations of reaction pathways involving this compound were identified.
Analysis of Electronic Properties
HOMO-LUMO Energy Gaps and Molecular Orbital Theory
Specific calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resultant energy gap for this compound, are not available in the surveyed literature.
Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions
Detailed NBO analysis, which would provide insight into the hyperconjugative interactions within the this compound molecule, has not been specifically reported.
Molecular Electrostatic Potential (MEP) Mapping
MEP maps for this compound, which would illustrate the charge distribution and reactive sites of the molecule, were not found in the course of the research.
Theoretical Prediction of Spectroscopic Parameters
Calculated NMR Chemical Shifts
There are no available studies that report the theoretically calculated Nuclear Magnetic Resonance (NMR) chemical shifts for this compound.
Calculated Vibrational Frequencies
As of the latest literature review, there are no published studies that specifically report the calculated vibrational frequencies for this compound. Therefore, a data table of its theoretical vibrational modes cannot be provided.
Theoretical Electronic Absorption Spectra
Similarly, dedicated research on the theoretical electronic absorption spectra of this compound is not available. Consequently, a data table detailing its calculated electronic transitions, corresponding wavelengths (λmax), and oscillator strengths (f) cannot be presented.
Photophysical Properties and Optoelectronic Behavior of Furo 3,4 B Benzofuran Derivatives
Absorption and Emission Characteristics
The interaction of furo[3,4-b]benzofuran derivatives with light is dictated by their electronic structure. Absorption of photons promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), while emission (fluorescence) occurs upon the radiative decay of the excited state back to the ground state.
The absorption and emission spectra of this compound derivatives are characterized by specific wavelength maxima (λ_max) and distinct band shapes. For instance, a benzofuran-based fluorescent probe, 1-(3-Hydroxy-benzofuran-2-yl)-benzo[f]chromen-3-one (1-HBBC), exhibits absorption maxima in the range of 260–349 nm and fluorescence emission maxima between 400–485 nm, depending on the solvent. cdnsciencepub.com The spectral shapes are often broad, which is typical for complex organic molecules in solution, reflecting the various vibrational energy levels associated with the electronic states. The degree of π-conjugation and the presence of electron-donating or electron-withdrawing groups on the core structure significantly influence these maxima.
The Stokes' shift, which is the difference in energy between the absorption and emission maxima, is a critical parameter for fluorescent materials, as a larger shift is often desirable to minimize self-absorption in practical applications. In the case of the 1-HBBC derivative, a substantial Stokes' shift ranging from 13,993 to 18,495 cm⁻¹ was observed across various solvents. cdnsciencepub.com This large shift indicates a significant structural reorganization in the excited state compared to the ground state, which is beneficial for applications in fluorescent probes and optoelectronic devices.
Solvatochromic Studies and Solvent Polarity Effects
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is particularly pronounced in molecules where the electronic charge distribution differs significantly between the ground and excited states. This compound derivatives often exhibit positive solvatochromism, where the emission wavelength undergoes a bathochromic (red) shift as the solvent polarity increases.
This effect arises from the stabilization of the more polar excited state by polar solvent molecules. Studies on benzofuran-pyrene hybrids have shown that the emission spectra are sensitive to solvent polarity. researchgate.net Similarly, detailed investigations using models like the Kamlet–Taft and Catalan treatments on the 1-HBBC molecule have confirmed that its photophysical properties are strongly influenced by the hydrogen bonding and polarity characteristics of the solvent. cdnsciencepub.com This sensitivity to the local environment makes these compounds suitable for use as fluorescent probes to characterize the polarity of microenvironments.
Fluorescence Quantum Yields and Lifetimes
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ_F) is the average time the molecule spends in the excited state before returning to the ground state. Both are key parameters for assessing the performance of a fluorophore.
Derivatives of the related benzofuran (B130515) scaffold can exhibit high quantum yields, with some values reported to be upwards of 50% in solution. nih.gov For example, certain benzofuran derivatives anchored with a carbomethoxy group have shown high quantum yields ranging from 41–55%. nih.gov The rigidity of the fused ring structure in furo[3,4-b]benzofurans helps to minimize non-radiative decay pathways, such as molecular vibrations, which often leads to enhanced emission efficiency. nih.gov The fluorescence lifetimes are also influenced by the molecular structure; for instance, the lifetime of one benzofuran derivative was found to nearly double with the addition of a furan (B31954) ring to the structure. nih.gov
Below is an interactive table summarizing the photophysical data for selected benzofuran derivatives, which share a core structural similarity with this compound systems.
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes' Shift (cm⁻¹) | Quantum Yield (Φ_F) | Lifetime (τ_F) (ns) |
| 3a | Cyclohexane | 325 | 379 | 4885 | 0.41 | - |
| 3b | Cyclohexane | 327 | 382 | 4810 | 0.55 | - |
| 3c | Cyclohexane | 328 | 387 | 5087 | 0.46 | - |
| 4a | Cyclohexane | 325 | 385 | 5163 | 0.20 | - |
| 4b | Cyclohexane | 327 | 388 | 5208 | 0.17 | - |
| 4c | Cyclohexane | 328 | 390 | 5283 | 0.18 | - |
| 1-HBBC | Various | 260-349 | 400-485 | 13993-18495 | - | - |
| Benzofuran Mono-crown 1 | THF | 290 | - | - | 0.087 | 1.79 |
| Benzofuran Mono-crown 2 | THF | 284 | - | - | 0.065 | 1.48 |
Data for compounds 3a-c and 4a-c sourced from nih.gov. Data for 1-HBBC sourced from cdnsciencepub.com. Data for Benzofuran Mono-crown derivatives sourced from scispace.com. Note: '-' indicates data not available in the cited sources.
Correlation with Electronic Structure: π-Electron System Expansion Effects
The photophysical properties of this compound derivatives are intrinsically linked to their electronic structure, particularly the extent of the π-conjugated system. Expanding the π-system, for example by adding aromatic or other unsaturated groups to the core, typically leads to a bathochromic shift in both absorption and emission spectra. This is because the energy gap between the HOMO and LUMO decreases with increasing conjugation length.
Theoretical studies, often employing density functional theory (DFT), are used to understand these relationships. Such calculations can predict the HOMO-LUMO gap, oscillator strengths for electronic transitions, and charge distribution in the ground and excited states, providing insights that correlate well with experimental observations. The planar structure and conjugated system of the core are primarily responsible for the photoluminescence of these compounds. nih.gov Annulation of a furan or benzofuran ring to other chromophores, such as pyrene, has been shown to cause a bathochromic effect on their photophysical properties. researchgate.net
Applications in Advanced Photonic and Optoelectronic Materials Research
The favorable photophysical properties of this compound derivatives make them attractive for a range of applications in materials science. Their high fluorescence quantum yields and tunable emission colors position them as potential materials for organic light-emitting diodes (OLEDs). The solid-state emission characteristics are particularly important for such applications.
Furthermore, their sensitivity to the local environment, as demonstrated by solvatochromic studies, makes them excellent candidates for the development of fluorescent sensors and probes. These can be used for detecting specific analytes or for imaging in biological systems. The rigid and planar structure of the this compound core also provides good thermal and photochemical stability, which are crucial requirements for materials used in electronic devices and advanced photonic applications.
Structure Property Relationships in Furo 3,4 B Benzofuran Derivatives
Influence of Substituents on Electronic Structure and Reactivity
The electronic landscape of the Furo[3,4-b]benzofuran system is highly sensitive to the nature and position of appended substituent groups. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly perturb the electron density distribution across the fused ring system, thereby influencing the energies of the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The introduction of electron-donating groups, such as alkoxy or amino functionalities, generally leads to a destabilization (increase in energy) of the HOMO. This heightened HOMO energy level makes the molecule more susceptible to electrophilic attack and oxidation. Conversely, the presence of electron-withdrawing groups, like nitro or cyano moieties, tends to stabilize (lower in energy) the LUMO, rendering the system more amenable to nucleophilic attack and reduction.
Computational studies have provided valuable insights into the reactivity of the this compound core. For instance, theoretical calculations have been employed to investigate its behavior in cycloaddition reactions. These studies, utilizing both semiempirical and density functional theory (DFT) methods, have explored the reactivity of Furo[3,4-b]benzofurans in both intermolecular and intramolecular Diels-Alder reactions. rsc.org Such computational approaches allow for the prediction of reaction pathways and the elucidation of the electronic factors that govern the stereoselectivity and regioselectivity of these transformations.
The strategic placement of substituents can also direct the regioselectivity of chemical reactions. For example, in electrophilic aromatic substitution reactions, the position of attack on the benzofuran (B130515) ring is dictated by the electron-donating or -withdrawing nature of the existing substituents, which can either activate or deactivate specific positions towards electrophilic reagents.
Correlation between Molecular Architecture and Spectroscopic Signatures
The molecular architecture of this compound derivatives has a direct and predictable impact on their spectroscopic properties, particularly their nuclear magnetic resonance (NMR) and infrared (IR) spectra.
In ¹H NMR spectroscopy, the chemical shifts of the protons on the this compound core are influenced by the electronic environment created by the substituents. Electron-donating groups tend to shield nearby protons, causing their signals to appear at a higher field (lower ppm values). In contrast, electron-withdrawing groups deshield adjacent protons, resulting in a downfield shift (higher ppm values). The coupling constants between neighboring protons can also provide valuable information about the connectivity and stereochemistry of the molecule.
Similarly, in ¹³C NMR spectroscopy, the chemical shifts of the carbon atoms in the ring system are affected by the attached functional groups. The carbons bearing electron-donating groups will experience an upfield shift, while those bonded to electron-withdrawing groups will be shifted downfield.
Infrared spectroscopy provides information about the vibrational modes of the molecule. The characteristic stretching frequencies of specific functional groups (e.g., C=O, C-N, O-H) attached to the this compound skeleton can be readily identified. Furthermore, the substitution pattern on the aromatic portion of the molecule can influence the frequencies and intensities of the C-H and C=C stretching and bending vibrations, offering clues about the substitution pattern.
The following table illustrates the typical ¹H NMR chemical shifts for the core protons of a generic this compound system. The actual values will vary depending on the specific substituents present.
| Proton | Typical Chemical Shift Range (ppm) |
|---|---|
| H-1 | 7.5 - 7.8 |
| H-3 | 7.0 - 7.3 |
| H-4 | 7.2 - 7.5 |
| H-5 | 7.6 - 7.9 |
| H-6 | 7.2 - 7.5 |
| H-8 | 7.9 - 8.2 |
Note: This table provides a generalized range. Actual chemical shifts are highly dependent on the solvent and the nature and position of substituents.
Tuning of Photophysical Properties through Structural Modification
The photophysical properties of this compound derivatives, including their absorption and emission characteristics, can be systematically tuned through judicious structural modifications. The extent of the π-conjugated system and the electronic nature of the substituents play a pivotal role in determining the energy of the electronic transitions.
Alterations to the this compound core that extend the π-conjugation, for instance, by the annulation of additional aromatic rings or the introduction of unsaturated substituents, typically result in a bathochromic (red) shift in both the absorption and emission spectra. This is a consequence of a reduction in the HOMO-LUMO energy gap.
The introduction of electron-donating and electron-withdrawing groups at strategic positions can induce intramolecular charge transfer (ICT) upon photoexcitation. In such "push-pull" systems, the absorption of light promotes the movement of electron density from the donor to the acceptor through the π-conjugated bridge of the this compound scaffold. This ICT character in the excited state often leads to a large Stokes shift and can significantly influence the fluorescence quantum yield and lifetime.
The photophysical properties are also sensitive to the solvent environment. Solvatochromism, the change in the color of a substance with the polarity of the solvent, is often observed in this compound derivatives with a significant change in dipole moment upon excitation, a characteristic feature of molecules exhibiting ICT.
The following interactive table provides a hypothetical example of how different substituents might influence the photophysical properties of a this compound derivative.
| Substituent (R) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) |
|---|---|---|---|
| -H | 320 | 380 | 0.25 |
| -OCH₃ (EDG) | 335 | 400 | 0.35 |
| -NO₂ (EWG) | 345 | 420 | 0.10 |
| -N(CH₃)₂ (Strong EDG) | 350 | 450 | 0.50 |
Note: The data in this table is illustrative and intended to demonstrate general trends. Actual values will depend on the specific molecular structure and experimental conditions.
Theoretical Frameworks for Structure-Property Relationships
Theoretical and computational chemistry provides a powerful framework for understanding and predicting the structure-property relationships in this compound derivatives. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are instrumental in elucidating the electronic structure and excited-state properties of these molecules.
DFT calculations can be used to optimize the ground-state geometry of this compound derivatives and to calculate a range of electronic properties, including:
Frontier Molecular Orbital (HOMO/LUMO) energies and distributions: These are crucial for understanding the electronic transitions, reactivity, and charge-transport properties of the molecule.
Molecular electrostatic potential (MEP) maps: These maps visualize the electron density distribution and can be used to predict the sites of electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) analysis: This method provides insights into charge distribution, hybridization, and intramolecular interactions.
TD-DFT is a widely used method for calculating the energies of electronic excited states. This allows for the theoretical prediction of UV-Vis absorption spectra, which can then be compared with experimental data to validate the computational model. By simulating the effects of different substituents on the calculated absorption spectra, it is possible to screen for derivatives with desired photophysical properties before undertaking their synthesis.
These computational models enable a systematic investigation of the effects of a wide range of substituents on the electronic and photophysical properties of the this compound core. This in-silico approach can guide the rational design of new derivatives with tailored properties for specific applications, such as in organic electronics or as fluorescent probes. The synergy between theoretical predictions and experimental validation is a cornerstone of modern materials science and drug discovery, and it is a powerful tool for exploring the chemical space of this compound derivatives. rsc.org
Emerging Research Directions and Future Perspectives for Furo 3,4 B Benzofuran
Novel Synthetic Methodologies Exploration
The exploration of novel and efficient synthetic routes to the furo[3,4-b]benzofuran core and its derivatives is a key area of ongoing research. Traditional methods are being refined and new strategies are being developed to improve yield, selectivity, and access to a wider range of substituted analogues.
One established method for the synthesis of the this compound system utilizes the Hamaguchi–Ibata methodology, starting from coumarin (B35378). rsc.org This approach has been successfully employed to generate the parent this compound structure, which can then be used as a building block in further reactions.
Current research efforts are focused on developing catalytic and multicomponent reactions to streamline the synthesis of functionalized furo[3,4-b]benzofurans. The development of C-annulated furans has been achieved through a methodology similar to the Hamaguchi–Ibata synthesis. rsc.org Future work will likely involve the use of transition-metal catalysis and organocatalysis to achieve milder reaction conditions and greater functional group tolerance. The exploration of domino or tandem reactions that can rapidly construct the fused ring system from simple precursors is also a promising avenue.
| Starting Material | Synthetic Methodology | Product | Reference |
| Coumarin | Hamaguchi–Ibata methodology | This compound | rsc.org |
| Substituted Coumarins | Similar to Hamaguchi-Ibata | C-annulated furans | rsc.org |
Advanced Spectroscopic and Imaging Techniques Integration
While standard spectroscopic techniques such as NMR and mass spectrometry are routinely used for the characterization of newly synthesized this compound derivatives, the integration of more advanced techniques is an emerging area. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of novel compounds. Advanced 2D NMR techniques, such as HSQC, HMBC, and NOESY, are indispensable for the unambiguous assignment of proton and carbon signals, especially for complex, substituted derivatives.
Future research could see the application of in-situ spectroscopic techniques, such as reaction monitoring by NMR or IR spectroscopy, to gain real-time insights into the mechanisms of synthetic transformations leading to furo[3,4-b]benzofurans. Solid-state NMR could be employed to study the structure and dynamics of crystalline this compound-based materials. Furthermore, the inherent fluorescence of some benzofuran (B130515) systems suggests that fluorescence spectroscopy and microscopy could be powerful tools for studying the properties and applications of suitably designed this compound derivatives, for example, in cellular imaging, although specific studies on this scaffold are yet to be widely reported.
Rational Design of this compound-Based Materials for Specific Applications
The rational design of functional organic materials is a major driving force in modern chemistry. While the broader class of benzofurans has been explored for applications in medicinal chemistry and materials science, the specific and targeted design of materials based on the this compound core is a nascent field with significant potential.
The rigid, planar structure and electron-rich nature of the this compound system make it an interesting candidate for incorporation into organic electronic materials. By strategically adding electron-donating or electron-withdrawing substituents, it may be possible to tune the HOMO and LUMO energy levels and tailor the optical and electronic properties for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).
Furthermore, the this compound scaffold can serve as a core for the synthesis of larger, more complex polycyclic aromatic systems through reactions like the Diels-Alder reaction. rsc.org The design of specific this compound precursors for these cycloaddition reactions could provide access to novel materials with unique photophysical or electronic properties.
| Potential Application Area | Design Strategy | Target Properties |
| Organic Electronics | Introduction of electron-donating/withdrawing groups | Tunable HOMO/LUMO levels, enhanced charge transport |
| Novel Polycyclic Systems | Use as a diene in Diels-Alder reactions | Unique photophysical and electronic properties |
| Medicinal Chemistry | Bioisosteric replacement and functionalization | Improved biological activity and selectivity |
Deeper Theoretical Understanding of Complex Reaction Systems
Computational chemistry provides powerful tools for understanding the reactivity and properties of molecules like this compound. Theoretical studies can offer deep insights into reaction mechanisms, predict the outcomes of reactions, and guide the design of new experiments.
Computational studies have been conducted on the reactivity of furo[3,4-b]benzofurans in both intermolecular and intramolecular Diels-Alder reactions. rsc.org These studies have employed both semiempirical (AM1, PM3) and density functional theory (DFT) methods (B3LYP/6-31G*) to understand the factors controlling the reactivity and selectivity of these cycloaddition reactions. rsc.org
Future theoretical work is expected to delve deeper into the electronic structure of the this compound system. High-level DFT and ab initio calculations can be used to accurately predict its aromaticity, electronic transitions, and photophysical properties. Such studies will be invaluable for the rational design of this compound-based materials for specific applications, as mentioned in the previous section. Furthermore, computational modeling of reaction dynamics can provide a more complete picture of the transition states and energy barriers involved in novel synthetic routes, accelerating their development.
| Computational Method | Area of Investigation | Insights Gained |
| Semiempirical (AM1, PM3) | Reactivity in Diels-Alder reactions | Understanding of reactivity |
| DFT (B3LYP/6-31G*) | Reactivity in Diels-Alder reactions | Understanding of reactivity and selectivity |
Q & A
Q. What synthetic strategies are effective for constructing the furo[3,4-b]benzofuran core?
The this compound scaffold can be synthesized via cyclization reactions, such as Dieckmann cyclization of α-hydroxy acid derivatives or Petasis-Ferrier coupling/ rearrangement strategies. For example, Smith et al. utilized enol carbonate intermediates derived from dimethyl acetals and α-hydroxy acids, followed by cyclization to form tetracyclic systems with high stereoselectivity . Alternative routes include thioacetylation/desulfurization protocols, which enable selective functionalization of the fused furan ring .
Q. How can researchers confirm the stereochemical configuration of this compound derivatives?
X-ray crystallography is the gold standard for resolving stereochemistry, particularly for complex fused-ring systems like (3aR,4R,6aR)-configured derivatives (e.g., CAS 154674-22-3) . NMR spectroscopy, including NOESY and coupling constant analysis, can corroborate relative configurations. Computational methods (DFT) are also used to predict and validate stereochemical outcomes .
Q. What analytical techniques are critical for characterizing this compound derivatives?
- Chromatography : HPLC or GC-MS for purity assessment.
- Spectroscopy : High-resolution MS for molecular formula confirmation; and NMR for structural elucidation.
- Thermal analysis : DSC/TGA to study stability and phase transitions .
Advanced Research Questions
Q. How can synthetic challenges in this compound functionalization be addressed?
Reactivity issues (e.g., inertness of chloroolefins) may require alternative strategies, such as bromocyclopropane intermediates or transition-metal catalysis. For example, Vilsmeier-Haack formylation attempts failed for certain derivatives, prompting the use of selective ketone reductions (e.g., DIBAL) to access key intermediates . Steric hindrance in fused systems can be mitigated by introducing directing groups (e.g., ester or amide functionalities) .
Q. What mechanistic insights explain unexpected reaction outcomes in this compound chemistry?
Unusual transformations, such as the conversion of furo[3,4-b]chromen-9-one to tetrahydrofuran-substituted chromenones, involve multi-step pathways (Michael addition → retro-Michael → nucleophilic addition). Isotopic labeling and kinetic studies are recommended to elucidate such mechanisms .
Q. How can researchers resolve contradictions in stereochemical or reactivity data across studies?
Discrepancies often arise from subtle differences in reaction conditions (e.g., solvent polarity, temperature). For instance, the stereoselectivity of Dieckmann cyclization in furo[3,4-b]pyrans is highly sensitive to the steric profile of the enol carbonate precursor . Systematic optimization studies (DoE) and meta-analyses of published protocols are critical .
Q. What strategies enable the incorporation of bioactive moieties into this compound scaffolds?
Late-stage functionalization via cross-coupling (e.g., Suzuki-Miyaura for aryl groups) or nucleophilic aromatic substitution (for nitro or amino groups) is effective. For example, 3-nitrofuro[3,4-b]pyridin-5(7H)-one (CAS 1823916-79-5) serves as a precursor for pharmacologically active derivatives .
Data Contradiction and Validation
Q. How should researchers validate conflicting reports on the stability of this compound derivatives?
Stability studies under varying conditions (pH, light, temperature) are essential. For example, lactone rings in derivatives like 4-decyldihydro-3-methylene-furo[3,4-b]furan-2,6-dione (CAS 154674-22-3) may hydrolyze under acidic conditions, necessitating controlled storage (dry, inert atmosphere) .
Q. Why do some synthetic routes yield low enantiomeric excess (ee) despite chiral starting materials?
Epimerization during cyclization or workup steps (e.g., aqueous extraction) can reduce ee. Using non-polar solvents (toluene, hexane) and low-temperature quenching minimizes racemization. Chiral HPLC or SFC should be employed to monitor ee throughout the synthesis .
Safety and Handling
Q. What safety protocols are recommended for handling reactive intermediates in this compound synthesis?
- Use PPE (gloves, goggles) and work in a fume hood.
- Avoid inhalation/contact with intermediates like 2,3-pyrazinedicarboxylic anhydride (CAS 4744-50-7), which may release toxic gases (e.g., SO) upon decomposition .
- Follow spill containment guidelines: absorb with inert materials (vermiculite) and dispose via hazardous waste channels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
